TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane compounds has been explained in several studies . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described . For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described . For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, and other properties of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate have been reported .Scientific Research Applications
Synthesis and Derivatization
- Synthetic Routes : Efficient and scalable synthetic routes have been developed for related bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds are useful for selective derivatization on the azetidine and cyclobutane rings, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Photochemical and Thermal Rearrangements
- Photochemical Rearrangement : Research on the photochemical and thermal rearrangement of oxaziridines, including spirooxaziridines, has provided clear evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements (Lattes et al., 1982).
Molecular Structure Analysis
- Molecular Structure : The synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, showcases the detailed molecular architecture of these compounds, including their bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014).
Drug Discovery Applications
- Enantioselective Synthesis : The enantioselective synthesis of specific derivatives like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate highlights the potential of these compounds in the synthesis of potent CCR2 antagonists, demonstrating the role of these compounds in medicinal chemistry (Campbell et al., 2009).
Conformational and Sensory Materials
- Conformational Analysis : Spirolactams, including tert-butyl derivatives, have been synthesized as conformationally restricted pseudopeptides. These compounds act as constrained surrogates for dipeptides, illustrating their utility in peptide synthesis and the potential for bioactive compound development (Fernandez et al., 2002).
Environmental Implications
- Biodegradation : Studies on the anaerobic biodegradation of gasoline oxygenates, including tert-butyl compounds, shed light on the environmental fate and potential impacts of these compounds when released into the terrestrial subsurface (Suflita & Mormile, 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.4]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQPJAKRZGHGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.